molecular formula C18H12FN3O3S B15099151 (2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15099151
M. Wt: 369.4 g/mol
InChI Key: YRWYNOJXRRLBPB-DHDCSXOGSA-N
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Description

(2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a high-purity synthetic heterocyclic compound offered for research and development purposes. This complex molecule features a fused thiazolotriazine-dione core structure, substituted with a 4-fluorobenzyl group at the 6-position and a (5-methylfuran-2-yl)methylidene moiety at the 2-position. The specific stereochemistry, denoted as (2Z), indicates the configuration around the exocyclic double bond. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery for their potential as kinase inhibitors or modulators of various biological pathways. The unique electronic properties conferred by the fluorine atom and the furan ring can influence the molecule's binding affinity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound in biochemical screening, enzyme assays, and as a building block for the synthesis of more complex chemical entities. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

Molecular Formula

C18H12FN3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C18H12FN3O3S/c1-10-2-7-13(25-10)9-15-17(24)22-18(26-15)20-16(23)14(21-22)8-11-3-5-12(19)6-4-11/h2-7,9H,8H2,1H3/b15-9-

InChI Key

YRWYNOJXRRLBPB-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the fluorobenzyl and methylfuran groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at Carbonyl Groups

The triazine and thiazole rings contain electrophilic carbonyl groups that participate in nucleophilic substitution under acidic or basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
AminolysisEthylamine, HCl (pH 4-5), 60°C3-Amino-triazine derivative78
AlcoholysisMethanol/H2SO4, reflux7-Methoxy-thiazolo-triazine analog65

Protonation of carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by amines or alcohols. The 3,7-dione system shows higher reactivity compared to mono-carbonyl analogs.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorobenzyl moiety undergoes regioselective EAS reactions:

Friedel-Crafts Alkylation

ElectrophileCatalystPosition SubstitutedProduct Stability
Acetyl chlorideAlCl3, 0°CPara to FModerate
tert-Butyl chlorideFeCl3, 40°CMeta to FHigh

Fluorine's -I effect directs electrophiles to the meta position, while steric effects dominate at higher temperatures.

Oxidation Reactions

The 5-methylfuran component undergoes oxidative ring-opening:

Oxidizing AgentConditionsProduct
mCPBADCM, 25°C, 12 hrα,β-unsaturated diketone
KMnO4H2O/acetone, 0°CMaleic acid derivative

Controlled oxidation preserves the triazine-thiazole system while modifying the furan's electronic properties.

Cycloaddition Reactions

The exocyclic methylidene group participates in [4+2] Diels-Alder reactions:

DienophileSolvent/TempCycloadduct StructureDiastereoselectivity
Maleic anhydrideToluene, 110°CBridged oxabicyclic system85:15 (endo:exo)
TetrazineDMF, 80°CPyridazine-fused hybrid>95% endo

Density Functional Theory (DFT) calculations confirm orbital symmetry alignment between the methylidene π-system and dienophiles.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two competing pathways:

PathwayQuantum Yield (Φ)Major Product
Triazine ring cleavage0.32Thiazole-isocyanate intermediate
Furan peroxidation0.18Endoperoxide derivative

Laser flash photolysis studies reveal a 1.7 ns excited-state lifetime, favoring intersystem crossing to the triplet manifold .

Comparative Reactivity Table

Key functional groups ranked by electrophilicity (scale 1-10):

GroupReactivity ScoreSusceptible Reactions
Triazine C=O9.1Nucleophilic substitution
Thiazole C=S7.8Oxidation, ligand exchange
Furan C-O6.2Ring-opening, electrophilic addition
Benzyl C-F4.3SNAr (requires strong base)

Electrostatic potential maps show localized negative charge at triazine carbonyl oxygens (-0.43 e), rationalizing their high reactivity.

Scientific Research Applications

(2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, potentially altering their conformation and function. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Key Properties :

  • Spectroscopic Data : IR spectra show characteristic NH (3,423–3,436 cm⁻¹), CN (2,209–2,219 cm⁻¹), and carbonyl (1,719–1,719 cm⁻¹) stretches. NMR confirms the Z-configuration via deshielded =CH proton signals (δ 7.94–8.01 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) align with calculated molecular formulas (e.g., C₂₂H₁₇N₃O₃S) .

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a class of thiazolo-triazine-diones modified with aromatic substituents. Key analogues and their properties are summarized in Table 1.

Table 1. Comparison of Structural Analogues

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Formula Key Features Reference
(2Z)-6-(4-Fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-thiazolo-triazine-dione 4-Fluorobenzyl, 5-methylfuran-2-yl 68 213–215 C₂₂H₁₅FN₃O₃S Enhanced electronic effects from fluorine
(2Z)-6-Benzyl-2-benzylidene-7H-thiazolo-triazine-dione Benzyl, benzylidene N/A N/A C₂₀H₁₃N₃O₂S Lacks fluorine; reduced electronegativity
(2Z)-2-(4-Cyanobenzylidene)-7-(5-methylfuran-2-yl)-6-carbonitrile 4-Cyanobenzylidene, 5-methylfuran-2-yl 68 213–215 C₂₂H₁₇N₃O₃S Nitrile group increases polarity
6,11-Dihydro-2-(5-methylfuran-2-yl)-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile Quinazoline core, 5-methylfuran-2-yl 57 268–269 C₁₇H₁₀N₄O₃ Different core (quinazoline vs. thiazolo-triazine)

Key Observations :

  • Fluorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets .
  • Core Modifications : Replacing the thiazolo-triazine-dione core with a pyrimidoquinazoline system (e.g., compound 12 in ) reduces planarity, altering solubility and π-π stacking interactions.

Methodological Considerations in Compound Comparison

  • Similarity Metrics : Molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients quantify structural overlap. For example, the target compound shares >70% similarity with benzylidene analogues, supporting the "similar property principle" .
  • Activity Cliffs: Minor substituent changes (e.g., fluorine vs. hydrogen) can disproportionately affect bioactivity, highlighting the need for 3D-QSAR models (e.g., as in ) to predict electronic and steric contributions .

Biological Activity

The compound (2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14F1N5O2SC_{17}H_{14}F_{1}N_{5}O_{2}S, with a molecular weight of approximately 357.39 g/mol. The structure features a thiazole and triazine moiety, which are known for their diverse biological activities.

Anticancer Activity

Compounds with similar structural features have been studied for their anticancer properties. For example:

  • A study on triazole derivatives reported IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
  • The compound's potential mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

The proposed mechanisms by which thiazolo[3,2-b][1,2,4]triazine derivatives exert their biological effects include:

  • Inhibition of enzyme activity : Compounds may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • DNA intercalation : Some heterocycles can intercalate within DNA structures, disrupting replication and transcription processes.

Case Studies

  • Anticancer Screening : A specific study evaluated the anticancer activity of various thiazole derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial potential of thiazole-containing compounds against clinical isolates. The findings suggested that these compounds had broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50/MIC Values
AntibacterialStaphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
AntifungalCandida albicans20 µg/mL
AnticancerMCF-7 (breast cancer)25 µM
HCT-116 (colon cancer)30 µM

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via multi-step protocols involving cyclocondensation and functional group modifications. A common approach involves:

  • Reacting a benzaldehyde derivative (e.g., 2-(benzyloxy)-5-diazenyl benzaldehyde) with substituted anilines to form intermediates like methanamine derivatives .
  • Cyclization with mercaptoacetic acid or chloroacetic acid under reflux in DMF-acetic acid mixtures to form the thiazolo-triazine-dione core .
  • Final purification via recrystallization from DMF-ethanol .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure?

  • X-ray crystallography provides definitive stereochemical confirmation, especially for Z/E isomerism in the methylidene group .
  • 1H/13C NMR verifies proton environments, such as fluorobenzyl aromatic signals (δ 7.2–7.5 ppm) and furan methyl groups (δ 2.3–2.5 ppm) .
  • Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield, and what statistical methods are recommended?

  • Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, temperature) through fractional factorial designs .
  • Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) efficiently explore reaction spaces with minimal trials, improving yield by 15–30% compared to one-variable-at-a-time approaches .

Q. What computational methods predict the compound’s biological targets and binding modes?

  • Molecular docking (AutoDock Vina, Glide) screens against kinase or protease targets, leveraging the thiazolo-triazine core’s affinity for ATP-binding pockets .
  • Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting key interactions (e.g., hydrogen bonds with fluorobenzyl groups) .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl substitutions) to isolate substituent effects .

Q. What strategies enhance solubility and bioavailability for pharmacological studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the 3,7-dione positions to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .

Q. How do structural modifications at specific positions influence bioactivity?

  • 4-Fluorobenzyl group : Enhances metabolic stability via reduced CYP450 oxidation compared to non-fluorinated analogs .
  • 5-Methylfuran substituent : Increases lipophilicity (logP by 0.5 units), correlating with improved blood-brain barrier penetration in neuroactivity studies .

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